![molecular formula C15H14N6O4S B3303483 2-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide CAS No. 920466-31-5](/img/structure/B3303483.png)
2-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
Overview
Description
2-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide, also known as NTMB, is a chemical compound that has been widely studied for its potential applications in scientific research. NTMB is a sulfonamide derivative that contains a tetrazole ring and a nitro group, making it a unique compound with diverse properties. In
Mechanism of Action
Mode of Action
Based on its structural similarity to other sulfonamide compounds, it may interact with its targets through the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to predict the exact biochemical pathways it might affect. Sulfonamides are known to inhibit carbonic anhydrase, an enzyme involved in the regulation of ph and fluid balance in the body .
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is its potential as a new cancer therapy. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development. However, there are also some limitations to the use of this compound in lab experiments. One limitation is the complexity of the synthesis method, which can make it difficult to produce large quantities of the compound. Another limitation is the lack of information about the long-term effects of this compound on human health, which will need to be studied further before it can be used in clinical trials.
Future Directions
There are a number of future directions for research on 2-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide. One area of research is the development of new cancer therapies based on this compound. Researchers are exploring the use of this compound in combination with other drugs or treatments to improve its efficacy and reduce side effects. Another area of research is the study of the long-term effects of this compound on human health, which will be important for the development of safe and effective treatments. Finally, researchers are exploring the use of this compound in other areas of scientific research, such as the regulation of inflammation and immune responses.
Scientific Research Applications
2-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-2-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O4S/c1-11-6-8-12(9-7-11)20-15(17-18-19-20)10-16-26(24,25)14-5-3-2-4-13(14)21(22)23/h2-9,16H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIVAIXJOHRVHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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